2-Carboxythiophene-5-boronic acid

β-lactamase inhibition antibiotic resistance boronic acid inhibitors

Generic thiophene boronic acids exhibit rapid protodeboronation and lack the binding specificity required for antibiotic resistance research. 2-Carboxythiophene-5-boronic acid solves this with its unique 2-carboxy group, which modulates electronic properties and introduces critical hydrogen-bonding capacity. - 145-fold more potent than the next active analog against M. tuberculosis BlaC β-lactamase (Ki = 1.2 μM). - Dual boronic acid/carboxylic acid functionality enables single-step Suzuki-Miyaura coupling and subsequent derivatization. - Supplied as a solid with strict quality control (98% HPLC), ensuring batch-to-batch reproducibility for medicinal chemistry and materials science campaigns.

Molecular Formula C5H5BO4S
Molecular Weight 171.97 g/mol
CAS No. 465515-31-5
Cat. No. B188264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxythiophene-5-boronic acid
CAS465515-31-5
Molecular FormulaC5H5BO4S
Molecular Weight171.97 g/mol
Structural Identifiers
SMILESB(C1=CC=C(S1)C(=O)O)(O)O
InChIInChI=1S/C5H5BO4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8)
InChIKeyOQGIKNPOYTVNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carboxythiophene-5-boronic acid (CAS 465515-31-5) Procurement-Relevant Chemical Profile and Specifications


2-Carboxythiophene-5-boronic acid (CAS 465515-31-5), also identified as 5-boronothiophene-2-carboxylic acid, is a heteroaryl boronic acid reagent characterized by a thiophene ring bearing both a boronic acid moiety at the 5-position and a carboxylic acid group at the 2-position . Its molecular formula is C5H5BO4S with a molecular weight of 171.97 g/mol [1]. The compound is supplied as a solid with a reported melting point of 135-136°C, a density of 1.6 g/cm³, and a refractive index of 1.61 . Commercial sources typically provide this compound with a minimum purity specification of 98% (HPLC) and recommend long-term storage at -20°C . The compound is employed as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in organic synthesis .

Workflow Palladium-catalyzed Suzuki-Miyaura cross-coupling
Functionality Boronic acid and carboxylic acid on thiophene core
Form Solid; cold storage recommended; purity specification review

2-Carboxythiophene-5-boronic acid (CAS 465515-31-5): Why Generic Substitution with Unsubstituted or Alternative Thiophene Boronic Acids Fails


Generic substitution among thiophene boronic acids is inadvisable because the 2-carboxy substituent fundamentally alters both the compound's stability profile and its electronic characteristics in cross-coupling reactions. While unsubstituted thiophene-2-boronic acid exhibits a relative protodeboronation rate of 7.1 × 10³ compared to phenylboronic acid, the electron-withdrawing carboxylic acid group in the target compound substantially modulates this reactivity, affecting both shelf-life and coupling efficiency [1]. Furthermore, the presence of the carboxylic acid functionality introduces unique π-π stacking interactions and hydrogen-bonding capacity not present in simpler analogs such as thiophene-3-boronic acid or non-carboxylated derivatives, making the target compound structurally non-interchangeable in applications requiring specific binding or coordination properties .

Protodeboronation stability may differ from unsubstituted thiophene boronic acids due to 2-carboxy electronic effect.
Carboxyl group modulates coupling reactivity; not directly interchangeable with simpler thiophene boronic acids.
Hydrogen-bonding and π-π stacking capacity absent in non-carboxylated analogs may alter binding or coordination.

2-Carboxythiophene-5-boronic acid (CAS 465515-31-5) Quantitative Differentiation Evidence for Procurement Decisions


β-Lactamase Inhibitory Potency of 2-Carboxythiophene-5-boronic acid Relative to Structural Analogs

2-Carboxythiophene-5-boronic acid demonstrates superior inhibitory potency against BlaC β-lactamase from Mycobacterium tuberculosis compared to multiple structurally related aryl boronic acids [1]. The compound exhibits a Ki value of 1.2 μM, which is over 145-fold more potent (lower Ki) than 3,4,5-trifluorophenylboronic acid (Ki = 175.7 μM) and over 178-fold more potent than 3-nitrophenylboronic acid (Ki = 213.9 μM) [1]. Against Bacillus cereus β-lactamase I, the compound maintains a Ki of 1.1 μM, representing an approximately 17.6-fold improvement over 3-carboxyphenylboronic acid (Ki = 19.4 μM) [1].

BlaC β-lactamase Ki
Head-to-head
Ki = 1.2 μM; >145-fold over 3,4,5-trifluorophenylboronic acid (Ki = 175.7 μM)
Supports inhibitor screening context
Nitrocefin substrate, in-house expressed enzyme
β-lactamase inhibition antibiotic resistance boronic acid inhibitors

Relative Protodeboronation Stability of 2-Carboxythiophene-5-boronic acid in Aqueous Conditions

The protodeboronation stability of thiophene-based boronic acids varies dramatically depending on substitution pattern, with important implications for the 2-carboxy derivative. Unsubstituted thiophene-2-boronic acid undergoes protodeboronation at a relative rate of 7.1 × 10³ compared to phenylboronic acid (set to 1) at 70°C, while thiophene-3-boronic acid exhibits an even higher relative rate of 8.5 × 10⁵ [1]. The 2-carboxy substituent, as an electron-withdrawing group, is expected to further modulate this reactivity profile, though direct quantitative data for 2-carboxythiophene-5-boronic acid is class-level inference based on established substituent effects [1][2].

Protodeboronation stability
Class-level inference
Relative rate differs; carboxyl group expected to alter stability
Stability profile requires compound-specific handling
Class-level inference from thiophene-2/3-boronic acids
protodeboronation boronic acid stability heteroaryl boronic acids

Iodinolysis Reactivity of Thiophene Boronic Acids: 2-Carboxy Substituted vs. Unsubstituted Analogs

The relative rates of iodinolysis among thiophene boronic acids reveal substantial positional effects on reactivity. Thiophene-2-boronic acid undergoes iodinolysis at a relative rate of 700 compared to phenylboronic acid (rate = 1) at 25°C, while thiophene-3-boronic acid exhibits a rate of 10⁴ [1]. The direct comparison between thiophene-2- and thiophene-3-boronic acid yields a ratio of 14:1 [1]. The 2-carboxy substitution on the thiophene ring is expected to introduce electronic modulation beyond these baseline values due to the electron-withdrawing nature of the carboxylic acid group, though direct quantitative data for the target compound is inferred from class-level behavior [1].

Iodinolysis reactivity
Class-level inference
Reactivity differs from unsubstituted analogs; positional effects
Reactivity not extrapolable from simpler analogs
Class-level inference from thiophene isomer data
iodinolysis electrophilic substitution boronic acid reactivity

Differentiation from Pinacol Ester Derivative: Reactivity and Handling Trade-offs

2-Carboxythiophene-5-boronic acid differs fundamentally from its pinacol ester derivative (CAS 779335-05-6; molecular weight 254.11 g/mol) in both handling requirements and coupling reactivity . While the free boronic acid (MW 171.97) offers higher atom economy and does not require in situ deprotection prior to transmetalation, the pinacol ester provides enhanced chromatographic stability and indefinite bench-top stability under air [1]. However, recent mechanistic studies demonstrate that esterification does not necessarily impart greater overall stability compared to the corresponding boronic acid under basic aqueous-organic coupling conditions, as ester hydrolysis to the free acid can be a dominant component of the overall protodeboronation process [1].

Pinacol ester comparison
Head-to-head
Free acid MW 171.97; pinacol ester MW 254.11; stability under coupling may not favor ester
Atom economy vs stability trade-off to verify
Esterification may not enhance coupling stability
boronic ester pinacol ester Suzuki-Miyaura coupling

Differentiation from MIDA Boronate Derivatives: Deprotection Requirements and Reactivity Profile

MIDA (N-methyliminodiacetic acid) boronates represent a distinct class of protected boronic acid derivatives with fundamentally different reactivity profiles compared to the free 2-carboxythiophene-5-boronic acid. MIDA boronates are the least nucleophilic among measured boronic acid derivatives due to the electron-withdrawing effect of the carbonyl groups [1]. They are unreactive under standard anhydrous cross-coupling conditions even at temperatures up to 80°C, enabling their use as 'slow-release' reagents that require specific deprotection conditions to liberate the active boronic acid in situ . In contrast, the free 2-carboxythiophene-5-boronic acid is directly available for transmetalation without a deprotection step.

MIDA boronate comparison
Class-level inference
MIDA derivatives less nucleophilic, require deprotection
Deprotection-free coupling with free acid
Synthetic strategy determines suitability
MIDA boronate protected boronic acid slow-release coupling

2-Carboxythiophene-5-boronic acid (CAS 465515-31-5): Evidence-Backed Application Scenarios for Procurement


β-Lactamase Inhibitor Discovery and Development Programs

2-Carboxythiophene-5-boronic acid is optimally deployed in β-lactamase inhibitor screening and medicinal chemistry campaigns targeting antibiotic-resistant bacteria. Its Ki value of 1.2 μM against BlaC β-lactamase from Mycobacterium tuberculosis—over 145-fold more potent than the next most active tested analog—positions it as a validated starting point for structure-activity relationship (SAR) expansion [1]. The compound's demonstrated potency against both BlaC (Ki = 1.2 μM) and Bacillus cereus β-lactamase I (Ki = 1.1 μM) indicates a broader inhibition profile across class A β-lactamases, supporting its procurement for inhibitor development programs rather than simpler, less active aryl boronic acids [1].

Suzuki-Miyaura Cross-Coupling for Thiophene-Containing Biaryl and Heteroaryl Scaffolds

As a heteroaryl boronic acid bearing both boronic acid and carboxylic acid functionality, 2-carboxythiophene-5-boronic acid serves as a versatile nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-couplings for constructing thiophene-containing biaryl and heteroaryl systems [1]. The electron-withdrawing carboxyl group at the 2-position modulates the electronic character of the thiophene ring, enabling the synthesis of functional oligothiophenes and conjugated materials where precise electronic tuning is required . This compound is procured when the target product requires both the thiophene scaffold and a free carboxylic acid handle for subsequent derivatization, eliminating the need for post-coupling carboxylation steps.

Organic Photoelectric and Conjugated Polymer Materials Synthesis

2-Carboxythiophene-5-boronic acid is employed as a raw material for organic photoelectric materials and conjugated polymer synthesis, where the thiophene unit contributes to extended π-conjugation and the carboxylic acid group provides functionality for further elaboration or surface attachment [1]. The compound's unique electronic properties derived from the combination of the electron-rich thiophene ring and electron-withdrawing carboxyl substituent enhance π-π stacking interactions in solid-state materials . Procurement for materials applications prioritizes this specific derivative when the target polymer or oligomer requires a pendant carboxyl group for solubility modulation, metal coordination, or post-polymerization functionalization.

Building Block for Carboxylic Acid-Containing Heterocyclic Compound Libraries

In diversity-oriented synthesis and medicinal chemistry library construction, 2-carboxythiophene-5-boronic acid functions as a privileged building block that installs both a thiophene core and a carboxylic acid handle in a single coupling operation [1]. The free boronic acid form (rather than protected esters) offers direct coupling capability without additional deprotection steps, reducing the synthetic sequence length and improving overall library production efficiency when single-step couplings are sufficient . This compound is selected over its pinacol ester or MIDA boronate counterparts when synthetic brevity and maximum throughput are prioritized over orthogonal protection strategies.

Application
Selection Property
Validation Focus
β-Lactamase inhibitor screening studies
Reported enzyme inhibition profile (class A β-lactamase context)
Class A β-lactamase assay validation
Suzuki-Miyaura biaryl/heteroaryl synthesis
Heteroaryl boronic acid with carboxyl handle
Coupling efficiency and electronic tuning
Conjugated polymer and photoelectric materials
Thiophene π-conjugation and carboxyl functionality
Material functionalization endpoint
Carboxylic acid-containing library synthesis
Direct coupling without deprotection step
Synthetic throughput and sequence brevity

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